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molecular formula C5H2Cl2N2O B460487 4,6-Dichloropyrimidine-5-carbaldehyde CAS No. 5305-40-8

4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No. B460487
M. Wt: 176.99g/mol
InChI Key: XQSJHQXYQAUDFC-UHFFFAOYSA-N
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Patent
US06806230B1

Procedure details

43.6 g (246 mmol) of 4,6-dichloropyrimidine-5-carboaldehyde was dissolved in 200 ml of methanol, and 120 g (622 mmol) of 28% sodium methoxide was added under cooling with ice and then reacted for 2 hours at room temperature. After completion of the reaction, the solvent was distilled off, and an aqueous citric acid solution was added, followed by extraction with ethyl acetate. The organic layer was washed with an aqueous sodium hydrogencarbonate solution, an aqueous citric acid solution, water and an aqueous sodium chloride solution in this order, dried and concentrated, and the obtained crude crystals were washed with isopropyl ether to obtain 8.3 g (yield: 20%) of 4,6-dimethoxypyrimidine-5-carboaldehyde.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=[O:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[CH3:11][O:12][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:15][CH3:14])[N:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
120 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
an aqueous citric acid solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous citric acid solution, water and an aqueous sodium chloride solution in this order, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the obtained crude crystals
WASH
Type
WASH
Details
were washed with isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=NC(=C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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